N-(3-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Catalog No.
S2972555
CAS No.
1206993-43-2
M.F
C24H20ClN3OS
M. Wt
433.95
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imi...

CAS Number

1206993-43-2

Product Name

N-(3-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

IUPAC Name

N-(3-chlorophenyl)-2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide

Molecular Formula

C24H20ClN3OS

Molecular Weight

433.95

InChI

InChI=1S/C24H20ClN3OS/c1-17-10-12-18(13-11-17)22-15-26-24(28(22)21-8-3-2-4-9-21)30-16-23(29)27-20-7-5-6-19(25)14-20/h2-15H,16H2,1H3,(H,27,29)

InChI Key

SYCKUTMQOBMGNN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl

solubility

not available

N-(3-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound characterized by a complex structure that includes a chlorophenyl group, an imidazole ring, and a thioacetamide moiety. The presence of both the phenyl and p-tolyl substituents on the imidazole ring contributes to its unique chemical properties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

There is no current information available on the specific mechanism of action of this compound. However, related molecules with an imidazole scaffold have been investigated for various biological activities, including potential anti-fungal or anti-bacterial properties [].

  • Wear gloves and eye protection when handling the compound.
  • Work in a well-ventilated area.
  • Dispose of the compound according to appropriate chemical waste disposal regulations.

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can yield amines or alcohols when treated with reducing agents like lithium aluminum hydride.
  • Substitution: The chlorophenyl group is reactive and can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines or thiols.

Research indicates that N-(3-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide exhibits significant biological activities. It has been investigated for:

  • Antimicrobial properties: The compound shows potential in inhibiting the growth of various bacteria and fungi.
  • Anticancer effects: Studies suggest it may have cytotoxic effects against certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest .

The compound's mechanism of action may involve binding to specific enzymes or receptors, disrupting cellular processes critical for pathogen survival or cancer cell proliferation.

The synthesis of N-(3-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions:

  • Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
  • Introduction of the Thioacetamide Group: This step involves reacting the imidazole derivative with thioacetic acid under controlled conditions.
  • Chlorophenyl Group Addition: The final step incorporates the chlorophenyl moiety, often through nucleophilic substitution reactions.

Industrial production may utilize continuous flow reactors to enhance efficiency and yield.

N-(3-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has diverse applications across various fields:

  • Medicinal Chemistry: It is explored as a potential therapeutic agent for treating infections and cancer.
  • Material Science: The compound can be used in developing new materials with specific properties due to its unique chemical structure.
  • Catalysis: It serves as a catalyst in certain industrial processes, facilitating

Studies on interaction mechanisms reveal that N-(3-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide may interact with various biological targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
  • DNA Interaction: It might modulate gene expression by interacting with DNA, affecting transcriptional activity .

These interactions are crucial for understanding its potential therapeutic effects and optimizing its use in drug development.

N-(3-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can be compared with several similar compounds, highlighting its unique features:

Compound NameKey FeaturesDifferences
N-(3-chlorophenyl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamideContains o-tolyl instead of phenylDifferent substitution pattern affects reactivity
N-(3-chlorophenyl)-2-((1-(p-tolyl)-5-(o-tolyl)-1H-imidazol-2-yl)thio)acetamideDifferent arrangement of tolyl groupsMay exhibit different biological activities
N-(4-chlorophenyl)-2-thioacetamideLacks imidazole ringSimpler structure likely leads to different properties

The uniqueness of N-(3-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties not found in simpler analogs .

XLogP3

6.1

Dates

Last modified: 08-17-2023

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